REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:11])[CH3:10].C([OH:14])C>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([CH:10]=[O:14])=[O:11]
|
Name
|
SeO2
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed 21 hours
|
Duration
|
21 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered over diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
to yield to an oil, 23.2 g
|
Type
|
DISTILLATION
|
Details
|
The latter was distilled
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
purified title product, 8.4 g
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC=C1)C(=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |